molecular formula C17H19NO3 B11845114 Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate CAS No. 55376-52-8

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate

Cat. No.: B11845114
CAS No.: 55376-52-8
M. Wt: 285.34 g/mol
InChI Key: OBDFUXNWUYGAPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is unique due to the presence of a cyclopentyl group at the 6-position of the quinoline ring. This structural modification can enhance its biological activity and selectivity compared to other quinoline derivatives .

Biological Activity

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the cyclopentyl group and the ethyl ester significantly influences its lipophilicity and biological interactions.

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acids, including this compound, exhibit promising antiviral properties. For instance, compounds with similar structures have shown efficacy in inhibiting viral replication through various mechanisms:

  • Mechanism of Action : These compounds often inhibit viral polymerases or interfere with viral entry into host cells. The electron-withdrawing properties of substituents on the quinoline ring enhance their antiviral activity by increasing lipophilicity, which facilitates better membrane penetration and interaction with viral components .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity while maintaining low toxicity towards normal cells .

Case Studies

  • Antiviral Efficacy Against H5N1 : A study involving structurally related compounds reported that di- and tri-substituted derivatives exhibited high inhibition rates against H5N1 virus with minimal cytotoxicity. For instance, compounds with specific halogen substitutions showed up to 91.2% inhibition of viral growth .
  • Anticancer Activity : A series of quinoline derivatives were tested against breast cancer cell lines, revealing that some compounds led to over 70% cell death at concentrations lower than those toxic to normal cells. This suggests a selective targeting mechanism that could be exploited for therapeutic purposes .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Mechanism IC50 (µM) Cell Line / Virus
AntiviralInhibition of polymerase activity0.5 - 10H5N1 Virus
AnticancerInduction of apoptosis<5MCF-7 (Breast Cancer)
CytotoxicitySelective toxicity>10Normal Fibroblasts

Properties

CAS No.

55376-52-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C17H19NO3/c1-2-21-17(20)14-10-18-15-8-7-12(9-13(15)16(14)19)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)

InChI Key

OBDFUXNWUYGAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCC3

Origin of Product

United States

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